molecular formula C18H20N2O3S B2421089 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(thiophen-3-yl)acetamide CAS No. 1796959-86-8

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2421089
CAS No.: 1796959-86-8
M. Wt: 344.43
InChI Key: IWVAVWIBCXDHCT-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-11-18(22)20-7-2-3-14-4-5-15(10-16(14)20)19-17(21)9-13-6-8-24-12-13/h4-6,8,10,12H,2-3,7,9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVAVWIBCXDHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₉H₂₁N₃O₄S
Molecular Weight 373.45 g/mol
CAS Number 1324207-04-6

The structure incorporates a tetrahydroquinoline moiety combined with a thiophene group, suggesting potential interactions with various biological targets. The methoxyacetyl group may enhance lipophilicity and improve membrane permeability.

1. Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity . Research has shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing cancer cell division.

In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

2. Anti-inflammatory Activity

This compound also shows promising anti-inflammatory properties . Its effects can be attributed to:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of key inflammatory mediators such as TNF-alpha and IL-6.
  • Modulation of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, which plays a pivotal role in the inflammatory response.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Study on Anticancer Activity : A study published in 2023 evaluated the cytotoxic effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
  • Anti-inflammatory Effects : Another study explored its anti-inflammatory properties using a mouse model of acute inflammation. Administration resulted in a significant reduction in paw swelling compared to controls.

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